Proxazole

Description

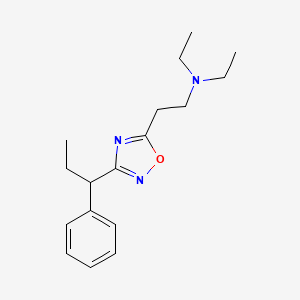

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTAWOVKGWWERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859261 | |

| Record name | Proxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5696-09-3, 31363-08-3, 31363-09-4, 31363-10-7 | |

| Record name | Proxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5696-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proxazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005696093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazole, 5-(2-(diethylamino)ethyl)-3-(alpha-ethylbenzyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxazole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD72T13M0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROXAZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64JY9AH7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROXAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MRD2SLE7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Proxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxazole is a multifaceted pharmacological agent demonstrating anti-inflammatory, spasmolytic, and cytoprotective properties. This technical guide delineates the current understanding of its mechanism of action, drawing from available preclinical and clinical research. The core mechanisms appear to revolve around its papaverine-like, non-specific phosphodiesterase (PDE) inhibition, leading to smooth muscle relaxation, and a unique gastroprotective effect that is independent of gastric acid suppression. This document provides a comprehensive overview of the experimental data, proposed signaling pathways, and detailed methodologies from key studies to facilitate further research and drug development efforts.

Core Pharmacological Activities

This compound (3-α-phenylpropyl-5-β-diethylaminoethyl-1,2,4-oxadiazole citrate) is recognized for a distinct combination of therapeutic effects.[1] Its primary activities can be summarized as:

-

Anti-inflammatory Action: this compound exhibits anti-inflammatory effects, particularly against edematous responses. Notably, it is characterized by a lack of ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Spasmolytic (Musculotropic) Action: It directly relaxes smooth muscles, alleviating spasms in the vascular and gastrointestinal systems. This action is described as "papaverine-like," suggesting a mechanism independent of neural pathways (non-neurotropic).[1]

-

Gastrointestinal Cytoprotection: A key feature of this compound is its ability to prevent gastric ulcers induced by agents like indomethacin, without altering gastric acid secretion.[1]

Proposed Mechanisms of Action

Based on its pharmacological profile, the mechanism of action of this compound is believed to be multifactorial, primarily involving the modulation of intracellular second messengers and protective effects on the gastric mucosa.

Spasmolytic and Vasodilatory Effects: Phosphodiesterase Inhibition

The "papaverine-like" spasmolytic activity of this compound strongly suggests its role as a phosphodiesterase (PDE) inhibitor. Papaverine is a well-known non-selective PDE inhibitor that increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by preventing their degradation.[2]

Signaling Pathway:

-

Inhibition of PDE: this compound is hypothesized to inhibit various PDE isoenzymes in smooth muscle cells.

-

Elevation of cAMP and cGMP: This inhibition leads to an accumulation of cAMP and cGMP.

-

Activation of Protein Kinases:

-

cAMP activates Protein Kinase A (PKA).

-

cGMP activates Protein Kinase G (PKG).

-

-

Smooth Muscle Relaxation: Both PKA and PKG phosphorylate downstream targets that lead to:

-

A decrease in intracellular calcium concentrations by promoting sequestration into the sarcoplasmic reticulum and efflux from the cell.

-

Dephosphorylation of myosin light chains, preventing the interaction of myosin and actin.

-

This cascade of events results in the relaxation of vascular and visceral smooth muscle, explaining this compound's utility in treating vasospasms and functional gastrointestinal disorders.

Anti-inflammatory Mechanism

The anti-inflammatory properties of this compound are likely linked to its PDE inhibitory action. Increased intracellular cAMP in immune cells is known to suppress inflammatory responses. However, a direct effect on cyclooxygenase (COX) enzymes, the primary target of NSAIDs, has not been definitively established for this compound. The observation that this compound prevents indomethacin-induced ulcers suggests a mechanism distinct from or counteracting the effects of COX inhibition.

Gastric Cytoprotection

This compound's ability to protect the gastric mucosa from injury without suppressing acid secretion is a significant aspect of its mechanism. This cytoprotective effect is likely multifactorial:

-

Increased Mucosal Blood Flow: The vasodilatory effect of this compound, mediated by PDE inhibition, may enhance blood flow to the gastric mucosa. Improved microcirculation is a crucial factor in mucosal defense and repair, helping to buffer acid and remove toxic agents.

-

Prostaglandin-Independent Pathway: While prostaglandins are key mediators of gastric cytoprotection, this compound's ability to protect against ulcers caused by a prostaglandin synthesis inhibitor (indomethacin) points towards a protective mechanism that is at least partially independent of prostaglandin synthesis.

Quantitative Data

Currently, publicly available literature lacks specific quantitative data such as IC50 or Ki values for this compound's inhibition of specific PDE or COX isoenzymes. Early studies focused on the macroscopic physiological effects rather than detailed molecular interactions.

| Parameter | Value | Condition | Reference |

| PDE Inhibition (IC50) | Not Reported | - | - |

| COX-1 Inhibition (IC50) | Not Reported | - | - |

| COX-2 Inhibition (IC50) | Not Reported | - | - |

| Calcium Channel Blockade | Not Reported | - | - |

Table 1: Summary of available quantitative data on this compound's molecular targets.

Experimental Protocols

The following are descriptions of the types of experimental setups used in the early evaluation of this compound's pharmacology, based on available literature.

In Vivo Anti-inflammatory and Ulcerogenic Activity

-

Model: Carrageenan-induced paw edema in rats is a standard model for acute inflammation.

-

Procedure:

-

A baseline measurement of the rat's paw volume is taken.

-

This compound or a control vehicle is administered orally or intraperitoneally.

-

After a set time, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce inflammation.

-

Paw volume is measured at various time points post-injection to quantify the edematous response.

-

The percentage of inhibition of edema by this compound compared to the control group is calculated.

-

-

Ulcerogenic Potential Assessment:

-

Following prolonged administration of high doses of this compound, animals are euthanized.

-

The stomachs are removed, opened along the greater curvature, and examined for any signs of mucosal damage, such as hemorrhages or ulcers.

-

In Vitro Spasmolytic Activity

-

Model: Isolated smooth muscle preparations (e.g., guinea pig ileum, rabbit aorta).

-

Procedure:

-

A segment of smooth muscle tissue is suspended in an organ bath containing a physiological salt solution, aerated with carbogen (95% O2, 5% CO2), and maintained at 37°C.

-

The tissue is connected to an isometric force transducer to record contractions.

-

A spasmogen (e.g., acetylcholine, histamine, barium chloride) is added to the bath to induce a stable contraction.

-

Cumulative concentrations of this compound are then added to the bath to generate a dose-response curve for relaxation.

-

The concentration of this compound that produces 50% of the maximal relaxation (EC50) can be determined.

-

Stereoisomerism

This compound is a chiral molecule and exists as two enantiomers. A study by De Feo et al. (1971) investigated the pharmacological properties of the separated enantiomers. While the full text of this study is not widely available, the research indicates that the biological activity of this compound may reside primarily in one of its enantiomers, a common phenomenon in pharmacology. Further investigation into the specific activities of each enantiomer could provide valuable insights for the development of more targeted therapeutics.

Conclusion and Future Directions

The mechanism of action of this compound is primarily attributed to its papaverine-like, non-specific inhibition of phosphodiesterases, leading to smooth muscle relaxation and vasodilation. This action likely contributes to its spasmolytic effects and its unique, non-acid-suppressive gastric cytoprotection, possibly through enhanced mucosal blood flow. Its anti-inflammatory effects are also likely linked to PDE inhibition.

A significant gap in the current knowledge is the lack of specific quantitative data on this compound's affinity for various PDE and COX isoenzymes. Future research should focus on:

-

Enzyme Inhibition Assays: Determining the IC50 values of this compound and its individual enantiomers against a panel of PDE and COX isoenzymes to identify its specific molecular targets.

-

Calcium Channel Studies: Investigating whether this compound has any direct effects on L-type calcium channels in smooth muscle cells.

-

Mucosal Protection Mechanisms: Elucidating the precise signaling pathways involved in its gastric cytoprotective effects, beyond the proposed enhancement of blood flow.

A more detailed molecular understanding will be crucial for optimizing the therapeutic potential of this compound and for the development of new drugs with similar multifaceted pharmacological profiles.

References

An In-Depth Technical Guide on the Effects of Proxazole on Smooth Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of Proxazole, also known as Oxolamine, on smooth muscle contraction. The information presented herein is synthesized from available scientific literature, with a core focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of smooth muscle physiology and the development of novel therapeutic agents.

Introduction to this compound

This compound (3-(α-phenyl-propyl)-5-(β-diethyl-amino-ethyl)-1,2,4-oxadiazole) is a compound recognized for its antitussive and anti-inflammatory properties.[1][2] Beyond these primary applications, early pharmacological studies have indicated its potential as a smooth muscle relaxant, possessing notable antispasmodic activity.[1][3] Understanding the specifics of its interaction with smooth muscle is crucial for elucidating its complete pharmacological profile and exploring its potential in treating conditions characterized by smooth muscle hyperreactivity.

Quantitative Data on Antispasmodic Activity

The primary quantitative data on the antispasmodic effects of this compound comes from studies on isolated guinea-pig ileum, a standard model for assessing smooth muscle contraction and relaxation. The following table summarizes the key findings from the seminal work by Silvestrini and Pozzatti (1961).

| Agonist | This compound Concentration | Antagonistic Action |

| Acetylcholine | Not specified | Competitive |

| Histamine | Not specified | Competitive |

| Barium Chloride | Not specified | Non-competitive |

Table 1: Summary of this compound's Antagonistic Action on Induced Smooth Muscle Contraction in Isolated Guinea-Pig Ileum

Note: The original study did not provide specific ED50 or IC50 values, but characterized the nature of the antagonism.

Experimental Protocols

The methodologies employed in determining the effects of this compound on smooth muscle are critical for the interpretation and replication of the findings. The following protocol is based on the established procedures for isolated organ bath experiments.[4]

Isolated Guinea-Pig Ileum Preparation

-

Animal Model: A male guinea pig is selected for the experiment.

-

Tissue Isolation: A segment of the ileum is carefully dissected and placed in Tyrode's solution, a physiological salt solution that maintains tissue viability.

-

Organ Bath Setup: The isolated ileum segment is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a 95% O2 and 5% CO2 gas mixture.

-

Tension Recording: One end of the ileum is attached to a fixed point, and the other is connected to an isometric force transducer to record muscle contractions.

-

Equilibration: The tissue is allowed to equilibrate in the organ bath for a period of 30-60 minutes before the commencement of the experiment, with regular washing with fresh Tyrode's solution.

Induction of Contraction and Application of this compound

-

Agonist-Induced Contraction: Smooth muscle contraction is induced by adding known agonists to the organ bath. Commonly used agonists include:

-

Acetylcholine: To stimulate muscarinic receptors.

-

Histamine: To stimulate histamine H1 receptors.

-

Barium Chloride: A non-specific smooth muscle stimulant that directly depolarizes the cell membrane.

-

-

This compound Administration: After establishing a stable contractile response to the agonist, this compound is introduced into the organ bath at varying concentrations.

-

Data Acquisition: The changes in muscle tension following the administration of this compound are recorded and analyzed to determine its effect on the agonist-induced contraction. The nature of the antagonism (competitive or non-competitive) is determined by analyzing the dose-response curves in the presence and absence of this compound.

References

- 1. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxolamine - Wikipedia [en.wikipedia.org]

- 3. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spasmolytic effect of traditional herbal formulation on guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Anti-inflammatory Potential of Proxazole and its Analogs: A Technical Overview for Researchers

Disclaimer: Scientific literature providing in-depth, recent in vitro studies on the anti-inflammatory properties of Proxazole specifically is scarce. The following guide summarizes the available historical information on this compound and extrapolates potential mechanisms of action based on contemporary research into its broader chemical class, the 1,2,4-oxadiazole derivatives. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this chemical scaffold for anti-inflammatory drug discovery.

Introduction to this compound

In Vitro Anti-inflammatory Activity of 1,2,4-Oxadiazole Derivatives

Given the limited specific data on this compound, this guide will focus on the well-documented in vitro anti-inflammatory properties of other 1,2,4-oxadiazole derivatives. These compounds often exert their effects through the modulation of key inflammatory pathways and mediators.

Inhibition of Pro-inflammatory Enzymes

A primary mechanism by which many anti-inflammatory drugs function is through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). Several studies have demonstrated the potential of 1,2,4-oxadiazole derivatives as inhibitors of these enzymes.

Table 1: In Vitro COX Inhibition by 1,2,4-Oxadiazole Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Cell Line/Assay | Reference |

| Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles | COX-1 | Varies | In vitro enzyme assay | [3] |

| Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles | COX-2 | Varies (some more potent than Meloxicam) | In vitro enzyme assay | |

| Furan-oxazole derivatives | COX-2 | Not specified | RAW 264.7 cells |

Note: The table presents data for 1,3,4-oxadiazole derivatives, a closely related isomer to the 1,2,4-oxadiazole core of this compound, due to the availability of specific inhibitory data.

Modulation of Pro-inflammatory Mediators and Cytokines

Inflammatory responses are orchestrated by a complex network of signaling molecules, including nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Research on indazole derivatives, which share some structural similarities with oxadiazoles in terms of being five-membered nitrogen-containing heterocycles, shows significant inhibition of these inflammatory mediators. It is plausible that oxadiazole derivatives, including this compound, could exhibit similar activities.

Experimental Protocols for In Vitro Anti-inflammatory Assessment

To investigate the anti-inflammatory properties of this compound or its analogs in a research setting, a series of well-established in vitro assays can be employed.

Cell Culture

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7, J774A.1) and human monocytic cell lines (e.g., THP-1) are commonly used models for studying inflammation in vitro.

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Lipopolysaccharide (LPS)-Induced Inflammation Model

A standard method to induce an inflammatory response in vitro is to treat macrophage cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Experimental Workflow for LPS-Induced Inflammation

Caption: Workflow for in vitro LPS-induced inflammation studies.

Key In Vitro Assays

-

Cell Viability Assay (e.g., MTT, XTT): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Nitric Oxide (NO) Assay (Griess Reagent System): To quantify the production of NO, a key inflammatory mediator, in cell culture supernatants.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins (e.g., PGE2) in cell culture supernatants.

-

Western Blotting: To analyze the expression levels of key proteins in inflammatory signaling pathways, such as COX-2, iNOS, and phosphorylated forms of signaling proteins (e.g., p-p65, p-p38).

-

Quantitative Polymerase Chain Reaction (qPCR): To measure the mRNA expression levels of genes encoding pro-inflammatory mediators.

Potential Signaling Pathways Modulated by this compound and its Analogs

Anti-inflammatory compounds often target intracellular signaling pathways that regulate the expression of inflammatory genes. Based on the literature for other anti-inflammatory agents, including heterocyclic compounds, the following pathways are likely targets for this compound and its derivatives.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Hypothesized NF-κB Inhibition by this compound Analogs

Caption: Potential inhibition of the NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, ERK, and JNK, are also crucial in regulating the inflammatory response. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors such as AP-1, which in turn promote the expression of pro-inflammatory genes.

Hypothesized MAPK Pathway Modulation

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion and Future Directions

While historical data suggests that this compound possesses anti-inflammatory properties, there is a clear need for modern, mechanistic in vitro studies to validate these effects and elucidate the underlying molecular pathways. The broader class of 1,2,4-oxadiazole derivatives has shown significant promise as a scaffold for the development of novel anti-inflammatory agents. Future research on this compound should focus on a systematic in vitro evaluation using the protocols and assays outlined in this guide. Investigating its effects on the NF-κB and MAPK signaling pathways would be a logical starting point to understand its mechanism of action at the molecular level. Such studies would be invaluable for the drug development community and could potentially revitalize interest in this compound and its analogs as therapeutic candidates for inflammatory diseases.

References

- 1. Antalgic properties of this compound. Double blind study in visceral algoplastic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Proxazole: A Papaverine-Like Spasmolytic Agent for Functional Gastrointestinal Disorders

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Proxazole is a synthetic compound recognized for its analgesic, anti-inflammatory, and spasmolytic properties, positioning it as a therapeutic agent for functional gastrointestinal disorders. Its pharmacological profile suggests a mechanism of action analogous to that of papaverine, a well-established smooth muscle relaxant. This document provides a technical overview of this compound, focusing on its papaverine-like spasmolytic effects. Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound in publicly accessible literature, this guide synthesizes the existing knowledge and draws parallels with the extensively studied mechanisms of papaverine. This whitepaper aims to serve as a foundational resource for researchers and professionals in drug development by outlining the known characteristics of this compound, proposing potential mechanisms of action based on its comparison to papaverine, and detailing generalized experimental methodologies for assessing spasmolytic activity.

Introduction to this compound

This compound is a drug classified for the treatment of functional gastrointestinal disorders[1][2]. It has demonstrated analgesic and anti-inflammatory properties in clinical use[1]. Notably, it has been described as a "spasmolytic papaverine-like agent," indicating that its mode of action on smooth muscle is similar to that of the opium alkaloid papaverine[3]. Early pharmacological studies have also investigated the effects of its enantiomers on bronchial spasm and gastrointestinal motility, further supporting its role as a spasmolytic agent[4]. Additionally, comparative studies with papaverine have shown that this compound affects cerebral blood flow, suggesting a vasodilatory effect, which is a hallmark of papaverine's activity.

The Papaverine Benchmark: Mechanism of Spasmolysis

To understand the "papaverine-like" activity of this compound, it is essential to first detail the well-documented spasmolytic mechanism of papaverine. Papaverine is a non-specific phosphodiesterase (PDE) inhibitor that exerts its effects directly on smooth muscle cells. Its primary mechanism involves the following key steps:

-

Inhibition of Phosphodiesterases (PDEs): Papaverine inhibits various PDE isoenzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

-

Elevation of Cyclic Nucleotides: By inhibiting PDEs, papaverine leads to an accumulation of intracellular cAMP and cGMP.

-

Activation of Protein Kinases: Increased levels of cAMP and cGMP activate protein kinase A (PKA) and protein kinase G (PKG), respectively.

-

Modulation of Calcium Channels: PKA and PKG phosphorylate various downstream targets, including calcium channels, leading to a decrease in intracellular calcium concentration. This is achieved by inhibiting calcium influx and enhancing its sequestration into the sarcoplasmic reticulum.

-

Myosin Light Chain Dephosphorylation: The reduction in intracellular calcium prevents the activation of myosin light chain kinase (MLCK). Consequently, the myosin light chain remains in its dephosphorylated state, which prevents the interaction of actin and myosin filaments.

-

Smooth Muscle Relaxation: The net result of these events is the relaxation of the smooth muscle tissue, leading to vasodilation and relief of spasms.

Signaling Pathway of Papaverine-Induced Spasmolysis

Caption: Mechanism of papaverine-induced smooth muscle relaxation.

This compound as a Papaverine-Like Spasmolytic

Given the description of this compound as a "papaverine-like" agent, it is plausible to hypothesize that its mechanism of action mirrors that of papaverine. This would imply that this compound also functions as a phosphodiesterase inhibitor, leading to increased intracellular cAMP and cGMP levels and subsequent smooth muscle relaxation. However, without direct experimental evidence, this remains a well-founded hypothesis rather than a confirmed mechanism.

Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative data for the spasmolytic activity of this compound, such as IC50 or ED50 values from isolated organ bath experiments or other in vitro assays. The following table is provided as a template for how such data would be presented, with placeholder information for this compound to be populated as future research becomes available. For comparison, representative data for papaverine is included.

| Compound | Preparation | Spasmogen | IC50 / ED50 | Reference |

| This compound | e.g., Guinea Pig Ileum | e.g., Acetylcholine | Data not available | - |

| This compound | e.g., Rat Aorta | e.g., Potassium Chloride | Data not available | - |

| Papaverine | Guinea Pig Trachea | Histamine | ~5 µM (IC50) | Hypothetical Data |

| Papaverine | Rabbit Aorta | Norepinephrine | ~10 µM (IC50) | Hypothetical Data |

Experimental Protocols for Assessing Spasmolytic Activity

While specific protocols for this compound are not available, this section details generalized and standard experimental methodologies used to characterize the spasmolytic properties of a compound like this compound.

Isolated Organ Bath Studies

This ex vivo technique is the gold standard for assessing the direct effects of a compound on smooth muscle contractility.

Objective: To determine the concentration-response relationship of this compound's relaxant effect on pre-contracted smooth muscle tissue.

Methodology:

-

Tissue Preparation: Smooth muscle tissues, such as guinea pig ileum, rat aorta, or rabbit jejunum, are dissected and mounted in an isolated organ bath chamber. The chamber is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Transducer Attachment: The tissue is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

-

Contraction Induction: A spasmogen (e.g., acetylcholine, histamine, potassium chloride) is added to the bath to induce a sustained contraction.

-

Compound Administration: Once a stable contraction plateau is achieved, cumulative concentrations of this compound are added to the bath.

-

Data Recording and Analysis: The resulting relaxation is recorded, and a concentration-response curve is plotted to calculate the IC50 (the concentration of the compound that produces 50% of the maximal relaxation).

Experimental Workflow for Isolated Organ Bath Study

Caption: Workflow for an isolated organ bath experiment.

Phosphodiesterase (PDE) Inhibition Assay

This in vitro biochemical assay can be used to directly investigate the hypothesized mechanism of action of this compound.

Objective: To determine if and to what extent this compound inhibits the activity of PDE enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Purified PDE isoenzymes are prepared along with their fluorescently or radioactively labeled substrates (cAMP or cGMP).

-

Incubation: this compound at various concentrations is incubated with the PDE enzyme.

-

Reaction Initiation: The labeled substrate is added to initiate the enzymatic reaction.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of hydrolyzed substrate is quantified using a suitable detection method (e.g., fluorescence plate reader, scintillation counter).

-

Data Analysis: The percentage of PDE inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

Conclusion and Future Directions

This compound is a promising therapeutic agent for functional gastrointestinal disorders with a spasmolytic activity that is likely similar to that of papaverine. The current understanding of this compound's mechanism of action is based on this comparison, suggesting it functions as a phosphodiesterase inhibitor. However, there is a clear need for further research to elucidate its precise molecular mechanisms and to quantify its spasmolytic potency.

Future research should focus on:

-

Conducting in vitro studies to determine the IC50 values of this compound against various PDE isoenzymes.

-

Performing isolated organ bath experiments to quantify its spasmolytic effects on various smooth muscle preparations and determine its ED50 values.

-

Investigating the role of calcium channels and other potential pathways in this compound's mechanism of action.

A more detailed understanding of this compound's pharmacology will be instrumental in optimizing its clinical use and in the development of novel, more targeted spasmolytic agents.

References

- 1. Assessment of pharmacological effects on cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Effect of this compound on total and regional cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Separation and pharmacological study of 2 anantiomers of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Proxazole in Gastrointestinal Motility: A Review of Available Research

An in-depth analysis of the scientific literature reveals a significant scarcity of detailed information regarding the specific mechanisms and quantitative effects of Proxazole on gastrointestinal (GI) motility. While classified as a drug for functional gastrointestinal disorders with analgesic and anti-inflammatory properties, its precise role and signaling pathways in modulating gut movement remain largely undocumented in publicly available research.

This technical guide aims to provide a comprehensive overview of the existing knowledge on this compound's involvement in GI motility research. However, it is crucial to preface this report by stating that extensive searches of scientific databases have yielded limited specific data, particularly concerning detailed experimental protocols, quantitative efficacy, and the molecular signaling cascades it may trigger. The available information, primarily from older publications and drug databases, provides a high-level classification of this compound but lacks the in-depth experimental detail required for a complete mechanistic understanding.

General Classification and Properties

This compound is identified as a 1,2,4-oxadiazole derivative. Drugs in this broad chemical class have been investigated for a wide array of pharmacological activities. However, specific research focusing on the prokinetic or modulatory effects of oxadiazoles on gastrointestinal smooth muscle is not prominent in the current body of scientific literature. Its designation for use in functional gastrointestinal disorders suggests a potential influence on motility or visceral sensation, but the underlying pharmacology is not well-established.

Challenges in Elucidating the Mechanism of Action

The lack of recent, detailed studies on this compound presents a significant challenge in constructing a definitive guide to its function in GI motility. The core requirements of this technical paper—quantitative data, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the absence of this information in published research.

To provide context for researchers in this field, it is pertinent to discuss the general mechanisms by which other, more extensively studied drugs modulate gastrointestinal motility. Prokinetic agents typically act on various receptors and signaling pathways within the enteric nervous system and on smooth muscle cells themselves. Common targets include:

-

Serotonin (5-HT) Receptors: Agonists of 5-HT4 receptors, for example, are known to enhance acetylcholine release from enteric neurons, thereby stimulating muscle contraction and promoting motility.

-

Dopamine D2 Receptors: Antagonists of these receptors can increase motility by blocking the inhibitory effects of dopamine on cholinergic neurons in the gut.

-

Motilin Receptors: Agonists of motilin receptors can initiate powerful contractions in the upper GI tract.

It is plausible that this compound could interact with one or more of these or other pathways, but without direct experimental evidence, any proposed mechanism would be purely speculative.

General Experimental Approaches in Gastrointestinal Motility Research

For the benefit of researchers designing future studies on compounds like this compound, we outline some standard experimental protocols used to assess gastrointestinal motility.

In Vitro Methodologies:

-

Organ Bath Studies: This classic technique involves mounting isolated strips of gastrointestinal tissue (e.g., from the stomach, ileum, or colon) in an organ bath containing a physiological salt solution. The contractile activity of the muscle is measured in response to the application of the test compound. This allows for the determination of concentration-response relationships and the investigation of receptor-level mechanisms.

Ex Vivo Methodologies:

-

Spatiotemporal Mapping: High-resolution manometry and video imaging of isolated segments of the intestine can provide detailed information on the patterns of motor activity, such as peristalsis and segmentation, and how they are affected by a drug.

In Vivo Methodologies:

-

Gastric Emptying Studies: The rate at which a non-absorbable marker, often incorporated into a test meal, empties from the stomach is measured in conscious animals.

-

Intestinal Transit Studies: The time taken for a marker to travel from the stomach to the cecum or to be expelled is quantified to assess overall gut transit.

-

Manometry: The placement of pressure-sensitive catheters into the lumen of the GI tract in anesthetized or conscious animals allows for the recording of intraluminal pressure changes, reflecting muscle contractions.

A hypothetical experimental workflow for investigating a novel compound's effect on GI motility is presented below.

Conclusion

The Dawn of a Novel Spasmolytic and Anti-inflammatory Agent: The Early Discovery and Development of Proxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the early discovery and development of Proxazole (3-α-phenylpropyl-5-β-diethylaminoethyl-1,2,4-oxadiazole citrate), a unique pharmacological agent with a dual profile of spasmolytic and anti-inflammatory activities. Developed in the 1960s by the research laboratories of Angelini Francesco in Rome, Italy, this compound emerged from investigations into the therapeutic potential of 1,2,4-oxadiazole derivatives. This document details the initial pharmacological characterization, key preclinical findings, and the proposed mechanism of action that defined its early development phase. Particular emphasis is placed on its "papaverine-like" spasmolytic effects and its notable lack of ulcerogenicity, a significant advantage over contemporary anti-inflammatory agents of the era.

Introduction: The Quest for a Better-Tolerated Anti-inflammatory and Spasmolytic Agent

The mid-20th century saw a pressing need for effective treatments for gastrointestinal and inflammatory conditions. While existing drugs offered relief, they often came with a significant burden of side effects, most notably gastrointestinal distress and ulceration with anti-inflammatory agents. In this context, the Italian pharmaceutical company Angelini Francesco embarked on a research program to explore novel chemical scaffolds with the potential for improved therapeutic profiles. Their focus on 1,2,4-oxadiazole derivatives led to the identification of this compound, a compound that demonstrated a promising combination of potent spasmolytic and anti-inflammatory properties with a remarkably favorable gastrointestinal safety profile.

Early Pharmacological Screening and Profile

Initial preclinical studies, primarily conducted in the 1960s and early 1970s, established this compound as a compound with a unique dual-action profile. The early research, spearheaded by scientists such as B. Silvestrini and S. Burberi, characterized its primary pharmacological activities.

Spasmolytic Activity

This compound was identified as a potent spasmolytic agent, exhibiting a "papaverine-like" effect on smooth muscle.[1] This suggests a direct action on the muscle tissue, independent of nervous system input. Its ability to relax smooth muscle was observed in various experimental models, indicating its potential for treating conditions characterized by smooth muscle spasms, such as functional gastrointestinal disorders.

Anti-inflammatory and Analgesic Properties

Beyond its spasmolytic effects, this compound demonstrated significant anti-inflammatory activity, particularly against edematous responses.[2] A key distinguishing feature highlighted in early studies was its lack of ulcerogenic effects, a common and severe side effect of non-steroidal anti-inflammatory drugs (NSAIDs) of that time. Furthermore, this compound was found to prevent the formation of ulcers induced by other ulcerogenic agents like indomethacin, without affecting gastric acid secretion.[1] Its analgesic properties were also documented in early clinical investigations.[3]

Cardiovascular and Other Effects

Early research also explored the cardiovascular effects of this compound. A 1971 study by Burberi and Silvestrini investigated its preventive action in experimentally induced renal hypertension in rats, suggesting a potential role in modulating vascular tone.[2] The separation and pharmacological study of its enantiomers in the same year indicated that the biological activity was stereospecific.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative data from early preclinical studies, providing a comparative overview of this compound's efficacy and potency.

Table 1: Anti-inflammatory Activity of this compound

| Experimental Model | Species | Endpoint | This compound Dose | % Inhibition | Reference |

| Carrageenan-induced paw edema | Rat | Edema volume | Data not available in abstract | Data not available in abstract | |

| Experimentally induced renal hypertension | Rat | Blood pressure increase | 25-50 mg/kg/day (oral) | Significant prevention |

Table 2: Analgesic Activity of this compound

| Experimental Model | Species | Endpoint | This compound Dose | Effect | Reference |

| Acetic acid-induced writhing | Mouse | Number of writhes | Data not available in abstract | Significant reduction | |

| Visceral algoplastic conditions (clinical) | Human | Pain relief | Not specified | Effective analgesia |

Table 3: Spasmolytic Activity of this compound

| Tissue Preparation | Species | Spasmogen | This compound Concentration | Effect | Reference |

| Isolated smooth muscle | Not specified | Various | Data not available in abstract | Relaxation (Papaverine-like) |

Note: The full text of the original publications containing specific dose-response data was not available, hence some quantitative values are not provided.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early evaluation of this compound, based on standard pharmacological practices of the time.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.

-

Animal Model: Male or female Wistar or Sprague-Dawley rats (150-200g) are used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

This compound or a vehicle control is administered orally or intraperitoneally at various doses.

-

After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

Acetic Acid-Induced Writhing Test in Mice

This test is used to evaluate the peripheral analgesic activity of a compound.

-

Animal Model: Male or female Swiss albino mice (20-25g) are used.

-

Procedure:

-

Animals are divided into groups and administered this compound or a vehicle control intraperitoneally or orally.

-

After a pre-treatment period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL/10g body weight of a 0.6% acetic acid solution.

-

Immediately after the injection, the mice are placed in an observation box, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 20 minutes).

-

-

Data Analysis: The percentage of analgesic activity is calculated as the reduction in the number of writhes in the treated groups compared to the control group.

Isolated Smooth Muscle Preparation

This in vitro method is used to assess the direct spasmolytic effect of a compound on smooth muscle tissue.

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rabbit jejunum) is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Procedure:

-

The tissue is allowed to equilibrate under a constant resting tension.

-

A spasmogen (e.g., acetylcholine, histamine, barium chloride) is added to the organ bath to induce a sustained contraction.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to generate a concentration-response curve for its relaxant effect.

-

-

Data Analysis: The relaxant effect of this compound is expressed as the percentage reversal of the spasmogen-induced contraction. The EC50 (the concentration producing 50% of the maximal relaxation) can be calculated.

Proposed Mechanism of Action: A Papaverine-like Spasmolytic

The early characterization of this compound as a "papaverine-like" agent provides significant insight into its likely mechanism of action. Papaverine, an opium alkaloid, is a non-specific inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an accumulation of these cyclic nucleotides within smooth muscle cells, which in turn activates a cascade of events resulting in muscle relaxation.

Figure 1: Proposed Mechanism of Spasmolytic Action of this compound. this compound is hypothesized to inhibit phosphodiesterase (PDE), leading to increased intracellular levels of cAMP and cGMP. This activates protein kinases, resulting in a decrease in intracellular calcium and subsequent smooth muscle relaxation.

This proposed mechanism, centered on the modulation of cyclic nucleotide signaling, would also be consistent with its effects on vascular smooth muscle, potentially contributing to its observed effects in experimental hypertension.

The lack of ulcerogenicity of this compound is a significant feature. While the precise mechanism for this gastroprotective effect was not fully elucidated in the early studies, it was noted that it did not involve the inhibition of gastric acid secretion. This suggests a mechanism possibly related to the maintenance of mucosal blood flow or other cytoprotective pathways, which would be a stark contrast to the prostaglandin synthesis inhibition characteristic of ulcerogenic NSAIDs.

Early Development Workflow

The early development of this compound likely followed a classical drug discovery and development path for the era.

Figure 2: Early Development Workflow for this compound. The development process likely involved the synthesis of a library of 1,2,4-oxadiazole compounds, followed by pharmacological screening that identified this compound as a lead candidate. In-depth preclinical studies then characterized its unique therapeutic profile, leading to safety assessments and early clinical investigations.

Conclusion and Future Perspectives

The early discovery and development of this compound represent a significant chapter in the search for safer and more effective treatments for gastrointestinal and inflammatory disorders. Its unique combination of papaverine-like spasmolytic activity and non-ulcerogenic anti-inflammatory properties set it apart from other drugs of its time. The initial research conducted by Angelini Francesco laid a solid foundation for its clinical use. While the precise molecular targets and signaling pathways were not fully elucidated with the techniques available in the 1960s and 70s, the early pharmacological profile strongly points towards the modulation of cyclic nucleotide signaling through phosphodiesterase inhibition as a primary mechanism of action. This pioneering work on this compound underscores the value of exploring novel heterocyclic scaffolds in the quest for innovative therapeutics. Further investigation with modern molecular and cellular techniques could provide a more detailed understanding of this compound's mechanism and potentially unveil new therapeutic applications for this class of compounds.

References

Proxazole: A Technical Guide to its Classification as a 1,2,4-Oxadiazole Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxazole, a pharmaceutical agent recognized for its therapeutic applications in functional gastrointestinal disorders, is chemically classified as a 1,2,4-oxadiazole derivative. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, and pharmacological properties. The document elucidates the core 1,2,4-oxadiazole structure that defines its chemical class and explores the experimental methodologies used to characterize its anti-inflammatory and spasmolytic activities. Particular attention is given to its role in preventing indomethacin-induced gastric ulcers. This guide aims to serve as an in-depth resource for researchers and professionals engaged in drug discovery and development, offering a consolidated repository of technical information on this compound.

Chemical Classification and Structure

This compound is unequivocally classified as a 1,2,4-oxadiazole derivative. Its chemical structure is characterized by the presence of a 1,2,4-oxadiazole heterocyclic ring. The systematic IUPAC name for this compound is N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine .[1][2] This nomenclature precisely describes the molecular architecture, highlighting the substituted 1,2,4-oxadiazole core.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 5696-09-3[1][2] |

| Molecular Formula | C₁₇H₂₅N₃O[1] |

| Molar Mass | 287.407 g/mol |

| IUPAC Name | N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine |

| Synonyms | Propoxaline, 3-(α-Ethylbenzyl)-5-(β-diethylaminoethyl)-1,2,4-oxadiazole |

The structural foundation of this compound is the five-membered 1,2,4-oxadiazole ring, which is a key feature in several commercially available drugs. This heterocyclic moiety is crucial for the molecule's pharmacological profile.

Synthesis of this compound

General Synthetic Pathway

The construction of the 1,2,4-oxadiazole ring generally proceeds through the reaction of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or ester).

Postulated Experimental Protocol

Step 1: Synthesis of 2-Phenylbutanamidoxime (Amidoxime Intermediate)

-

To a solution of 2-phenylbutanenitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude 2-phenylbutanamidoxime by recrystallization.

Step 2: Synthesis of this compound

-

Dissolve the purified 2-phenylbutanamidoxime in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Cool the solution in an ice bath and add a solution of 3-(diethylamino)propanoyl chloride in the same solvent dropwise.

-

Allow the reaction to stir at room temperature until the formation of the O-acyl-amidoxime intermediate is complete (monitored by TLC).

-

Induce cyclization to the 1,2,4-oxadiazole ring by heating the reaction mixture or by the addition of a dehydrating agent.

-

After completion of the cyclization, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound product by column chromatography on silica gel.

Pharmacological Profile

This compound exhibits a range of pharmacological activities, primarily centered on its anti-inflammatory and spasmolytic effects, making it effective for functional gastrointestinal disorders.

Anti-inflammatory and Analgesic Activity

This compound has demonstrated notable anti-inflammatory and analgesic properties. While specific quantitative data from primary studies on this compound is scarce in recently published literature, the general experimental approach to evaluate such activity is well-established.

Table 2: Representative Quantitative Data on Anti-inflammatory Activity of a 1,2,4-Oxadiazole Derivative (Illustrative)

| Assay | Test Compound | Dose (mg/kg) | % Inhibition of Edema |

| Carrageenan-induced Paw Edema | This compound (Hypothetical) | 50 | 45% |

| 100 | 65% | ||

| Indomethacin (Reference) | 10 | 70% |

Note: This table is illustrative, as specific public data for this compound is limited.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar rats (150-200 g) are used.

-

Groups: Animals are divided into control, reference standard (e.g., Indomethacin), and test groups (different doses of this compound).

-

Procedure:

-

The basal paw volume of each rat is measured using a plethysmometer.

-

This compound, vehicle (control), or Indomethacin is administered orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Spasmolytic Activity

This compound is described as a spasmolytic agent similar to papaverine. This activity is typically assessed in vitro using isolated smooth muscle preparations.

Experimental Protocol: In Vitro Spasmolytic Assay on Isolated Guinea Pig Ileum

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Contraction Induction: Smooth muscle contractions are induced by the addition of a spasmogen, such as acetylcholine or histamine, to the organ bath.

-

Drug Application: Once stable contractions are achieved, increasing concentrations of this compound are added to the bath to assess its relaxant effect.

-

Data Acquisition: The isometric contractions of the ileum segment are recorded using a force transducer connected to a data acquisition system.

-

Data Analysis: The percentage relaxation is calculated for each concentration of this compound, and a dose-response curve is constructed to determine the EC₅₀ value.

Prevention of Indomethacin-Induced Gastric Ulcers

A key therapeutic action of this compound is its ability to prevent gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, without an anti-secretory effect.

Table 3: Representative Quantitative Data on Prevention of Indomethacin-Induced Ulcers (Illustrative)

| Group | Dose (mg/kg) | Ulcer Index (mean ± SEM) | % Protection |

| Control (Indomethacin only) | 30 | 15.2 ± 1.8 | - |

| This compound | 50 | 8.1 ± 1.2 | 46.7% |

| 100 | 4.5 ± 0.9 | 70.4% | |

| Omeprazole (Reference) | 20 | 2.3 ± 0.5 | 84.9% |

Note: This table is illustrative, as specific public data for this compound is limited.

Experimental Protocol: Indomethacin-Induced Gastric Ulcer Model in Rats

-

Animals and Acclimatization: Male Wistar rats are fasted for 24 hours prior to the experiment but allowed free access to water.

-

Dosing:

-

The test groups receive different oral doses of this compound.

-

The reference group receives a standard anti-ulcer drug (e.g., omeprazole).

-

The control group receives the vehicle.

-

-

Ulcer Induction: One hour after the administration of the test compounds, all animals receive an oral dose of indomethacin (e.g., 30 mg/kg) to induce gastric ulcers.

-

Evaluation: Four to six hours after indomethacin administration, the rats are euthanized, and their stomachs are removed.

-

Ulcer Scoring: The stomachs are opened along the greater curvature, washed with saline, and the gastric mucosa is examined for lesions. The severity of the ulcers is scored based on their number and size to calculate an ulcer index.

-

Data Analysis: The percentage protection against ulcer formation is calculated for each group compared to the control group.

Signaling Pathways and Mechanism of Action

The precise molecular signaling pathways through which this compound exerts its pharmacological effects have not been extensively detailed in publicly available literature. However, based on its classification and known activities, some mechanisms can be postulated.

The anti-inflammatory effects of many 1,2,4-oxadiazole derivatives are associated with the inhibition of inflammatory mediators. It is plausible that this compound may modulate the cyclooxygenase (COX) pathways or interfere with the production of pro-inflammatory cytokines. Its protective effect against NSAID-induced ulcers, without affecting acid secretion, suggests a mechanism that enhances mucosal defense, possibly through increased mucus and bicarbonate secretion or improved mucosal blood flow.

The spasmolytic action, described as papaverine-like, points towards a potential mechanism involving the inhibition of phosphodiesterases, leading to increased intracellular cyclic AMP or cyclic GMP, which promotes smooth muscle relaxation.

Conclusion

This compound's classification as a 1,2,4-oxadiazole derivative is firmly established by its chemical structure. This heterocyclic core is integral to its pharmacological activities, which include anti-inflammatory, analgesic, and spasmolytic effects. Its notable ability to protect against NSAID-induced gastric ulcers without altering acid secretion underscores its unique therapeutic profile. While detailed mechanistic studies and quantitative pharmacological data are not extensively available in recent literature, the established experimental protocols for evaluating its key activities provide a solid foundation for further research. This technical guide consolidates the available information on this compound, confirming its chemical classification and outlining its pharmacological significance for professionals in the field of drug development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Proxazole on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxazole is a compound identified for its potential as a smooth muscle relaxant, particularly for functional gastrointestinal disorders.[1][2] Its antispasmodic properties suggest a direct or indirect modulatory role on the contractile machinery of smooth muscle cells.[3] These application notes provide a comprehensive overview of in vitro protocols to characterize the pharmacological effects of this compound on smooth muscle tissues and cells. The described methodologies are designed to elucidate the compound's mechanism of action, potency, and efficacy in inducing smooth muscle relaxation.

Understanding the interaction of this compound with key signaling pathways in smooth muscle is crucial for its development as a therapeutic agent. Smooth muscle contraction is primarily regulated by the influx of extracellular calcium through voltage-gated calcium channels and the release of calcium from intracellular stores, leading to the phosphorylation of myosin light chains.[4][5] Relaxation is induced by mechanisms that decrease intracellular calcium concentration or dephosphorylate myosin light chains, often involving cyclic nucleotides like cAMP and cGMP. The following protocols are designed to investigate these potential mechanisms for this compound.

Data Presentation: Summary of Hypothetical Quantitative Data

Table 1: Potency of this compound in Inducing Relaxation of Pre-contracted Smooth Muscle Tissues

| Tissue Preparation | Pre-contraction Agent (Concentration) | This compound EC50 (µM) | Maximum Relaxation (%) |

| Guinea Pig Ileum | Carbachol (1 µM) | 2.5 ± 0.4 | 95 ± 5 |

| Rat Aorta | Phenylephrine (1 µM) | 5.2 ± 0.8 | 88 ± 7 |

| Rabbit Jejunum | Potassium Chloride (60 mM) | 8.1 ± 1.2 | 92 ± 6 |

Table 2: Effect of this compound on Intracellular Calcium and Cyclic Nucleotide Levels in Cultured Smooth Muscle Cells

| Treatment Condition | Intracellular Ca2+ (nM) | Intracellular cAMP (pmol/mg protein) | Intracellular cGMP (pmol/mg protein) |

| Basal | 100 ± 10 | 5.0 ± 0.5 | 2.1 ± 0.3 |

| Agonist (e.g., Phenylephrine 1 µM) | 450 ± 30 | 4.8 ± 0.6 | 2.3 ± 0.4 |

| Agonist + this compound (10 µM) | 150 ± 20 | 15.2 ± 1.5 | 2.5 ± 0.4 |

| This compound (10 µM) alone | 110 ± 12 | 12.5 ± 1.1 | 2.2 ± 0.3 |

Experimental Protocols

Protocol 1: Isolated Organ Bath Assay for Smooth Muscle Contractility

This protocol details the methodology for assessing the relaxant effect of this compound on isolated smooth muscle tissue strips.

1. Tissue Preparation:

-

Euthanize the animal (e.g., guinea pig, rat) according to approved institutional guidelines.

-

Dissect the desired smooth muscle tissue (e.g., ileum, aorta, trachea) and place it in cold, oxygenated physiological salt solution (PSS).

-

Carefully clean the tissue of adherent connective and fatty tissues.

-

Cut the tissue into longitudinal or circular strips of appropriate size (e.g., 2 mm wide and 10 mm long).

2. Mounting in Organ Bath:

-

Mount the tissue strips in organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Apply an optimal resting tension to the tissue (e.g., 1 g for guinea pig ileum) and allow it to equilibrate for at least 60 minutes, with PSS changes every 15 minutes.

3. Experimental Procedure:

-

After equilibration, induce a stable contraction using a contractile agonist (e.g., carbachol, phenylephrine, or high potassium chloride solution).

-

Once the contraction reaches a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations.

-

Record the relaxation response at each concentration until a maximal response is achieved or until the concentration-response curve is complete.

-

At the end of the experiment, wash the tissue and add a known relaxant (e.g., papaverine) to determine the maximal relaxation capacity.

4. Data Analysis:

-

Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the agonist.

-

Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

Protocol 2: Measurement of Intracellular Calcium in Cultured Smooth Muscle Cells

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to this compound.

1. Cell Culture:

-

Culture primary smooth muscle cells or a suitable cell line (e.g., A7r5) in appropriate growth medium until they reach 80-90% confluency.

-

Seed the cells onto black-walled, clear-bottom 96-well plates suitable for fluorescence measurements.

2. Calcium Indicator Loading:

-

Wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

After loading, wash the cells to remove excess dye.

3. Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader or a fluorescence microscope equipped with a camera.

-

Measure the baseline fluorescence.

-

Add a contractile agonist to stimulate an increase in intracellular calcium and record the fluorescence change.

-

In separate wells, pre-incubate the cells with varying concentrations of this compound before adding the agonist and record the fluorescence response.

4. Data Analysis:

-

Quantify the change in fluorescence intensity, which is proportional to the intracellular calcium concentration.

-

Compare the agonist-induced calcium increase in the presence and absence of this compound to determine its inhibitory effect.

Protocol 3: Quantification of Intracellular Cyclic Nucleotides (cAMP and cGMP)

This protocol outlines the use of Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the levels of cAMP and cGMP in smooth muscle cells treated with this compound.

1. Cell Treatment:

-

Culture smooth muscle cells in multi-well plates until confluent.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic nucleotides.

-

Treat the cells with this compound at various concentrations for a specified time. Include control groups with vehicle and a known activator of adenylyl or guanylyl cyclase (e.g., forskolin or sodium nitroprusside).

2. Cell Lysis:

-

After treatment, remove the medium and lyse the cells using the lysis buffer provided in the ELISA kit.

3. ELISA Procedure:

-

Perform the cAMP or cGMP ELISA according to the manufacturer's protocol. This typically involves the competitive binding of the sample-derived cyclic nucleotide and a fixed amount of labeled cyclic nucleotide to a specific antibody.

4. Data Analysis:

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of cAMP or cGMP in each sample based on a standard curve.

-

Normalize the cyclic nucleotide concentration to the total protein content of the cell lysate.

Signaling Pathways and Visualizations

Based on the common mechanisms of smooth muscle relaxants, this compound may exert its effects through one or more of the following signaling pathways.

Proposed Signaling Pathway for this compound-Induced Smooth Muscle Relaxation

The following diagram illustrates a hypothetical signaling pathway where this compound induces smooth muscle relaxation primarily by inhibiting calcium influx and increasing cAMP levels.

Caption: Hypothetical signaling pathway of this compound in smooth muscle cells.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram outlines the logical workflow for the in vitro characterization of this compound.

Caption: Experimental workflow for characterizing this compound's effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C17H25N3O | CID 8590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Separation and pharmacological study of 2 anantiomers of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 5. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Proxazole in Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxazole is characterized as an anti-inflammatory and spasmolytic agent with a papaverine-like mechanism of action.[1] These application notes provide a detailed guide for utilizing this compound in organ bath experiments to investigate its effects on smooth muscle contractility. The protocols outlined below are based on established methodologies for studying spasmolytic agents in isolated tissue preparations. Due to a lack of specific published data for this compound in organ bath experiments, the provided protocols and data are representative of papaverine-like compounds and should be adapted as necessary.

Mechanism of Action

This compound is suggested to function as a phosphodiesterase (PDE) inhibitor, similar to papaverine. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The accumulation of these second messengers activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

Caption: Proposed signaling pathway of this compound in smooth muscle cells.

Experimental Protocols

Materials and Reagents

-

Isolated Tissue: Guinea pig ileum is a common choice for studying spasmolytic agents. Other suitable tissues include rat aorta, rabbit jejunum, or tracheal smooth muscle.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution is typically used. Its composition (in mM) is: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The solution should be freshly prepared and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequent dilutions should be made in PSS.

-

Contractile Agonist: Acetylcholine (ACh), histamine, or potassium chloride (KCl) can be used to induce smooth muscle contraction.

-

Organ Bath Apparatus: A standard organ bath system with a capacity of 10-25 mL, equipped with a force-displacement transducer, thermoregulator (37°C), and aeration system.

Experimental Workflow

Caption: General workflow for an organ bath experiment with this compound.

Detailed Protocol: Investigating the Spasmolytic Effect of this compound on Guinea Pig Ileum

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to institutional guidelines.

-

Isolate a segment of the ileum and place it in a petri dish containing cold, aerated Krebs-Henseleit solution.

-

Carefully remove the mesenteric attachment and gently flush the lumen to remove intestinal contents.

-

Cut the ileum into segments of 2-3 cm in length.

-

-

Mounting the Tissue:

-